1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13428851
InChI: InChI=1S/C9H17N3O/c1-12-7-6-11-8(13)9(12)2-4-10-5-3-9/h10H,2-7H2,1H3,(H,11,13)
SMILES: CN1CCNC(=O)C12CCNCC2
Molecular Formula: C9H17N3O
Molecular Weight: 183.25 g/mol

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one

CAS No.:

Cat. No.: VC13428851

Molecular Formula: C9H17N3O

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one -

Specification

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
IUPAC Name 1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one
Standard InChI InChI=1S/C9H17N3O/c1-12-7-6-11-8(13)9(12)2-4-10-5-3-9/h10H,2-7H2,1H3,(H,11,13)
Standard InChI Key FNMHSKGSFHEPIN-UHFFFAOYSA-N
SMILES CN1CCNC(=O)C12CCNCC2
Canonical SMILES CN1CCNC(=O)C12CCNCC2

Introduction

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one is a complex organic compound belonging to the class of triazaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which incorporates nitrogen atoms within a bicyclic framework. The presence of a methyl group at the 1-position of the triazaspiro ring system contributes to its reactivity and biological properties.

Synthesis

The synthesis of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves cyclization reactions starting from suitable amines and cyclic ketones. These multi-step organic reactions allow for the generation of both the target compound and its analogs for further investigation.

Chemical Reactions

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including oxidation and reduction. The conditions for these reactions vary; for instance, oxidation may occur in acidic media, while reduction typically takes place in an anhydrous solvent environment.

Biological Activity and Mechanism of Action

The primary mechanism of action for 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with the METTL3/METTL14 protein complex, which is crucial in regulating N6-methyladenosine (m6A) modifications on RNA. This interaction can inhibit the activity of this complex, thereby affecting RNA methylation processes. Studies have shown that this compound can reduce m6A levels in polyadenylated RNA within certain cell lines, indicating its potential as a biochemical probe for studying RNA modification pathways.

Applications and Potential Uses

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one is primarily used in pharmaceutical development due to its potential biological activities. Its ability to modulate RNA methylation processes makes it a valuable tool in understanding and manipulating gene expression, which could have implications for therapeutic applications.

Comparison with Similar Compounds

Compound NameStructureUnique Features
1,4,9-Triazaspiro[5.5]undecan-2-oneSimilar spirocyclic structureLacks methyl group; different biological profile
4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-onePresence of allyl groupExhibits different reactivity and biological properties due to the allyl group
4-Isobutyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-onePresence of isobutyl groupExhibits anti-inflammatory and cytokine modulation activities

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